REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][O:4][C:5]1[C:10]2[C:11](=[O:13])[CH2:12][C:9]=2[CH:8]=[CH:7][CH:6]=1>CO>[CH3:3][O:4][C:5]1[C:10]2[CH:11]([OH:13])[CH2:12][C:9]=2[CH:8]=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
13.21 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
42.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=C1C(C2)=O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After returning to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted several times with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1C(C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |